Cyclooctene is a cycloalkene, meaning it contains a ring of eight carbon atoms with one double bond and seven single bonds []. It is a colorless liquid at room temperature and is produced industrially through the selective hydrogenation of cyclooctadiene []. Cyclooctene serves as a valuable building block for various polymers and finds applications in organometallic chemistry [, ].
The key feature of cyclooctene's structure is the eight-membered carbon ring. Unlike smaller cyclic alkenes, cyclooctene exhibits flexibility due to its ring size. This flexibility allows it to adopt various conformations, with the most stable one resembling a twisted ribbon []. The presence of the double bond introduces geometric isomerism, leading to cis and trans isomers. The cis isomer, where the two hydrogen atoms bound to the double-bonded carbons are on the same side of the ring, is the more prevalent form [].
Cyclooctene undergoes various chemical reactions owing to its unsaturation. Here are some notable reactions:
n C₈H₁₄ → [‐(CH₂‐CH‐CH₂‐CH₂‐)ₙ‐] cyclooctene polyoctenamer (general formula)
C₈H₁₄ + CH₃COOOH → C₈H₁₄O + CH₃COOHcyclooctene peracetic acid cyclooctene oxide acetic acid
Cyclooctene exhibits the following physical and chemical properties:
Cyclooctene finds application in organic synthesis as a reactant in the Pauson-Khand reaction (PKR) []. This reaction is a [2+2+1] cycloaddition between an alkyne, an alkene (like cyclooctene), and carbon monoxide to form a cyclopentenone ring system []. The PKR is a powerful tool for the synthesis of complex organic molecules with a variety of functionalities []. Research efforts in recent years have focused on developing new catalysts and reaction conditions to make the PKR more efficient and selective, particularly for asymmetric synthesis [].
Flammable;Health Hazard